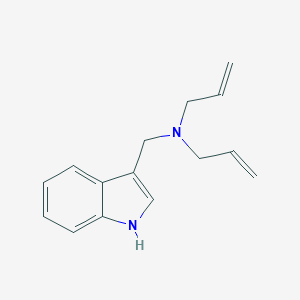

3-(Diallylaminomethyl)-indole

Übersicht

Beschreibung

3-(Diallylaminomethyl)-indole, also known as DMT, is a chemical compound that has been found to have a variety of scientific research applications. This compound is of particular interest to researchers due to its unique mechanism of action, biochemical and physiological effects, and potential future directions for research.

Wirkmechanismus

The mechanism of action of 3-(Diallylaminomethyl)-indole is not yet fully understood, but research has suggested that it may act on the serotonin receptors in the brain. This may explain its potential use in the treatment of mental health disorders, as serotonin is known to play a role in mood regulation.

Biochemical and Physiological Effects

3-(Diallylaminomethyl)-indole has been found to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause changes in visual perception and mood. These effects may be related to its mechanism of action on the serotonin receptors in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-(Diallylaminomethyl)-indole in lab experiments is its unique mechanism of action and potential for use in the treatment of mental health disorders. However, there are also limitations to its use, including the need for specialized equipment and expertise to handle the compound safely.

Zukünftige Richtungen

There are many potential future directions for research on 3-(Diallylaminomethyl)-indole. Some possible areas of interest include further exploration of its mechanism of action, as well as its potential use in the treatment of other mental health disorders. Additionally, research may focus on developing new synthesis methods or improving existing ones to make the compound more accessible for scientific research.

Synthesemethoden

The synthesis of 3-(Diallylaminomethyl)-indole involves the reaction of indole with diallylamine, followed by the addition of formaldehyde. This process results in the formation of 3-(Diallylaminomethyl)-indole, which can then be purified for use in scientific research.

Wissenschaftliche Forschungsanwendungen

3-(Diallylaminomethyl)-indole has been found to have a variety of scientific research applications. One of the most notable is its potential use in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. Research has shown that 3-(Diallylaminomethyl)-indole may be able to reduce symptoms of these disorders and improve overall mental health.

Eigenschaften

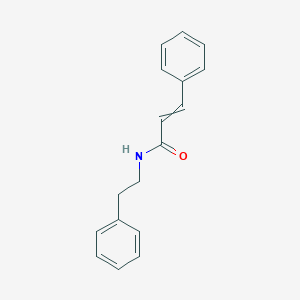

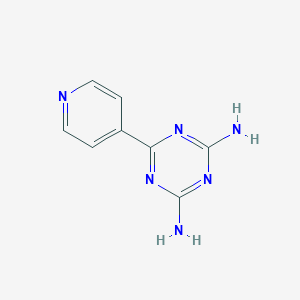

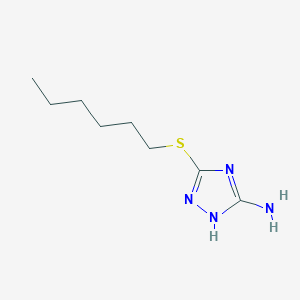

IUPAC Name |

N-(1H-indol-3-ylmethyl)-N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-3-9-17(10-4-2)12-13-11-16-15-8-6-5-7-14(13)15/h3-8,11,16H,1-2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAGDBAHYRSLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351942 | |

| Record name | N,N-diallyl-N-(1H-indol-3-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Diallylaminomethyl)-indole | |

CAS RN |

150462-35-4 | |

| Record name | 3-(diallylaminomethyl)-indole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=730608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-diallyl-N-(1H-indol-3-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(DIALLYLAMINOMETHYL)-INDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B181794.png)